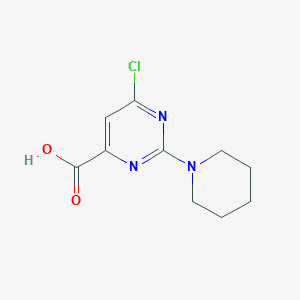![molecular formula C11H21NO B13205757 1-[1-(Aminomethyl)-2-methylcyclopentyl]cyclobutan-1-ol](/img/structure/B13205757.png)
1-[1-(Aminomethyl)-2-methylcyclopentyl]cyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(Aminomethyl)-2-methylcyclopentyl]cyclobutan-1-ol is an organic compound with the chemical formula C10H19NO. This compound is characterized by the presence of both cyclobutanol and aminomethyl groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-[1-(Aminomethyl)-2-methylcyclopentyl]cyclobutan-1-ol can be synthesized through the reaction of 1-(aminomethyl)-2-methylcyclopentyl ketone with sodium borohydride (NaBH4) in an alcohol solvent. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to ensure the selective reduction of the ketone group to an alcohol.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and continuous flow systems. The reaction is carried out in a controlled environment to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-(Aminomethyl)-2-methylcyclopentyl]cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form the corresponding ketone.
Reduction: Further reduction of the compound can be achieved using lithium aluminum hydride (LiAlH4) to produce the corresponding amine.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 1-[1-(Aminomethyl)-2-methylcyclopentyl]cyclobutanone.
Reduction: 1-[1-(Aminomethyl)-2-methylcyclopentyl]cyclobutylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1-[1-(Aminomethyl)-2-methylcyclopentyl]cyclobutan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[1-(Aminomethyl)-2-methylcyclopentyl]cyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The cyclobutanol moiety may also contribute to the compound’s overall binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Aminomethyl)cyclobutan-1-ol
- 1-(Aminomethyl)-2-methylcyclopentanol
- 1-(Aminomethyl)cyclopentanol
Uniqueness
1-[1-(Aminomethyl)-2-methylcyclopentyl]cyclobutan-1-ol is unique due to the presence of both cyclobutanol and aminomethyl groups, which provide a distinct combination of reactivity and functionality. This makes it a valuable compound in various synthetic and research applications, offering versatility that similar compounds may lack.
Propriétés
Formule moléculaire |
C11H21NO |
|---|---|
Poids moléculaire |
183.29 g/mol |
Nom IUPAC |
1-[1-(aminomethyl)-2-methylcyclopentyl]cyclobutan-1-ol |
InChI |
InChI=1S/C11H21NO/c1-9-4-2-5-10(9,8-12)11(13)6-3-7-11/h9,13H,2-8,12H2,1H3 |
Clé InChI |
HLILGTNHQQNKLG-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC1(CN)C2(CCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


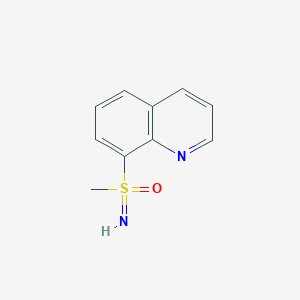


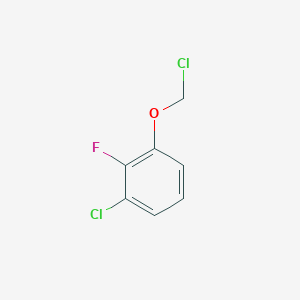
![2-[2-(3-Fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13205715.png)
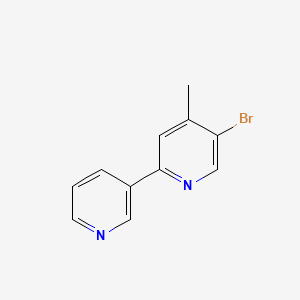
![Methyl 2-chloro-6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13205723.png)
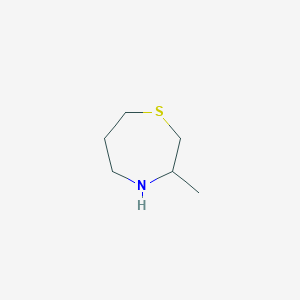

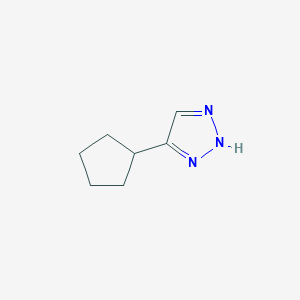

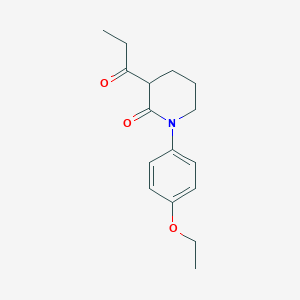
![Methyl 4-methyl-2-(propan-2-YL)-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13205758.png)
